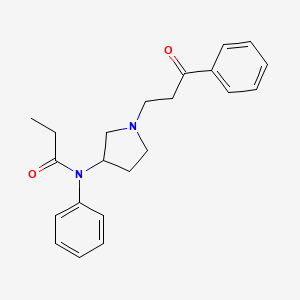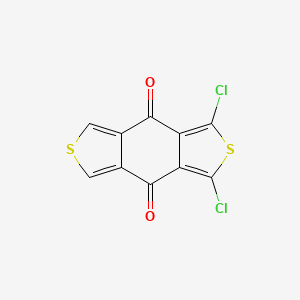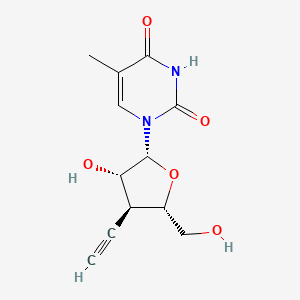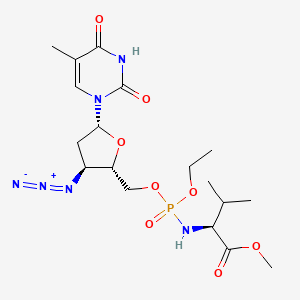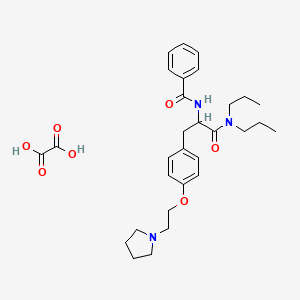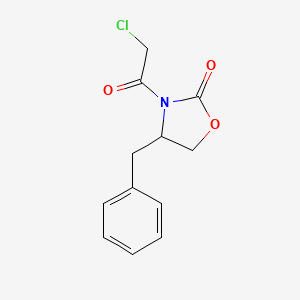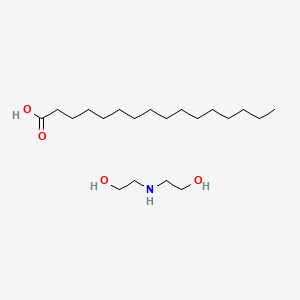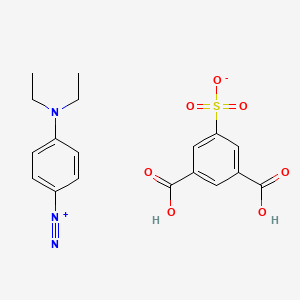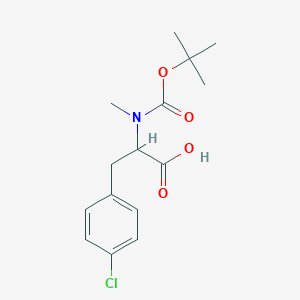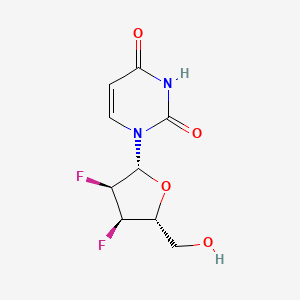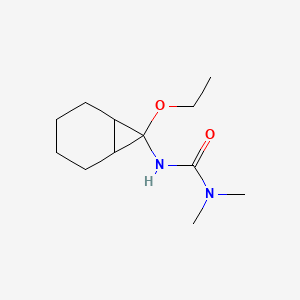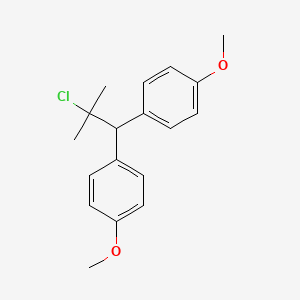
Benzene, 1,1'-(2-chloro-2-methylpropylidene)bis(4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a 2-chloro-2-methylpropylidene bridge, with methoxy groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as alkyl halides and Lewis acids (e.g., AlCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Alkylated or acylated benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of methoxy groups enhances the electron density on the benzene rings, making them more reactive towards electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-2-methoxy-: Similar in structure but with fewer substituents.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-]: Contains a cyclopropane bridge instead of a 2-chloro-2-methylpropylidene bridge.
Uniqueness
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is unique due to its specific substituents and bridge structure, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Propiedades
Número CAS |
59900-60-6 |
|---|---|
Fórmula molecular |
C18H21ClO2 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-18(2,19)17(13-5-9-15(20-3)10-6-13)14-7-11-16(21-4)12-8-14/h5-12,17H,1-4H3 |
Clave InChI |
HGUMOBCSRFLMHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


